

Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B1315111

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its synthesis, chemical properties, and potential applications, with a focus on data relevant to researchers and drug development professionals.

Chemical Properties and Data

Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is a substituted pyrazole with the molecular formula C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol .^[1] The core of this molecule is a 1-methyl-1H-pyrazole ring, substituted at the 3 and 5 positions with methoxycarbonyl groups. This structure provides a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** and its precursors is presented below. This data is essential for

the identification and characterization of the compound.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ N ₂ O ₄	[1]
Molecular Weight	198.18 g/mol	[1]
CAS Number	33146-99-5	[1]
Boiling Point	303.2°C at 760 mmHg	[1]
Density	1.29 g/cm ³	[1]
Flash Point	137.2°C	[1]

Table 1: Physicochemical Properties of **Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**.

Spectroscopic Data	Dimethyl 1H-pyrazole-3,5-dicarboxylate	Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (Predicted)
¹ H NMR (CDCl ₃ , δ ppm)	7.34 (s, 1H, pyrazole-H4), 3.96 (s, 6H, 2x OCH ₃)	~7.3 (s, 1H, pyrazole-H4), ~4.0 (s, 3H, N-CH ₃), ~3.9 (s, 6H, 2x OCH ₃)
IR (cm ⁻¹)	3105 (N-H stretch), 1710 (C=O stretch), 1240 (C-O-C stretch)	No N-H stretch, ~1720 (C=O stretch), ~1250 (C-O-C stretch)
Mass Spectrum (EI)	m/z 184 (M ⁺)	m/z 198 (M ⁺)

Table 2: Spectroscopic Data for Dimethyl 1H-pyrazole-3,5-dicarboxylate and Predicted Data for its N-methylated derivative. The data for the N-methylated product is predicted based on typical chemical shifts and the absence of the N-H proton.

Synthesis and Experimental Protocols

The synthesis of **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** is typically achieved through a two-step process, starting from the commercially available 3,5-dimethyl-1H-pyrazole. The overall synthetic workflow is depicted below.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**.

Step 1: Oxidation of 3,5-Dimethyl-1H-pyrazole

The initial step involves the oxidation of the methyl groups of 3,5-dimethyl-1H-pyrazole to carboxylic acids.

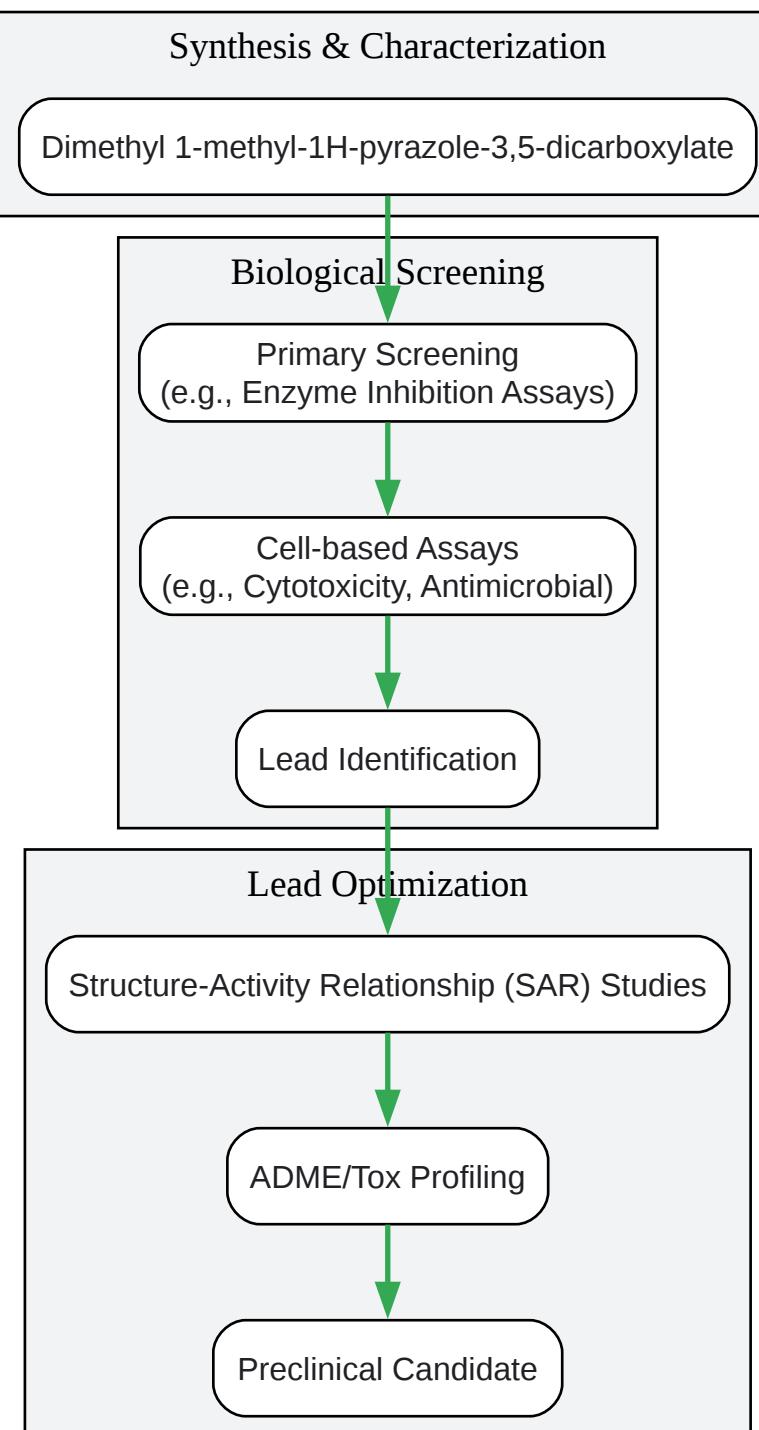
Experimental Protocol: To a solution of 3,5-dimethyl-1H-pyrazole (78.5 g, 0.818 mol) in 700 mL of water heated to 70°C, potassium permanganate (517 g, 3.271 mol) is added portion-wise, maintaining the temperature below 90°C.[2] After the addition is complete, the mixture is cooled to room temperature. The manganese dioxide precipitate is removed by filtration and washed with water. The filtrate is then acidified to pH 2 with aqueous HCl and allowed to stand overnight. The resulting precipitate of 1H-pyrazole-3,5-dicarboxylic acid is collected by filtration and washed with water.[2]

Step 2: Esterification of 1H-Pyrazole-3,5-dicarboxylic acid

The dicarboxylic acid is then converted to its dimethyl ester.

Experimental Protocol: A mixture of 1H-pyrazole-3,5-dicarboxylic acid (31.7 g, 0.203 mol) in 125 mL of methanol is saturated with gaseous HCl.[3] The reaction mixture is heated to reflux for 3 hours and then left to stand at room temperature overnight. The precipitated product, dimethyl 1H-pyrazole-3,5-dicarboxylate, is collected by filtration and washed with methanol.[3]

Step 3: N-Methylation of Dimethyl 1H-pyrazole-3,5-dicarboxylate


The final step is the methylation of the pyrazole nitrogen.

Experimental Protocol: To a solution of dimethyl 1H-pyrazole-3,5-dicarboxylate in acetone, an equimolar amount of potassium carbonate is added. Iodomethane is then added dropwise with stirring. The reaction mixture is heated to 60°C and monitored by TLC. Upon completion, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure to yield **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**.

Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.^{[4][5]} These activities include anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.^{[6][7]} ^[8] While specific biological data for **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** is limited in the public domain, its structural features suggest its potential as a key intermediate or a core scaffold for the development of novel therapeutic agents.

The workflow for screening a compound like **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** for potential biological activity is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for the biological screening of a novel chemical entity.

Potential as Enzyme Inhibitors

The pyrazole-3,5-dicarboxylate moiety can act as a versatile scaffold for the design of enzyme inhibitors. The two ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then participate in hydrogen bonding or coordinate with metal ions in the active sites of metalloenzymes. Furthermore, the ester groups can be converted to amides or other functional groups to explore structure-activity relationships (SAR) and optimize binding to a target enzyme. Pyrazole derivatives have shown inhibitory activity against a variety of enzymes, including kinases, making this a promising area of investigation.[7][8]

Potential as Anticancer and Antimicrobial Agents

Numerous pyrazole derivatives have demonstrated significant anticancer and antimicrobial activities.[6][9][10] The planar, aromatic nature of the pyrazole ring allows for π -stacking interactions with biological macromolecules, while the substituents at the 1, 3, and 5 positions can be modified to enhance potency and selectivity. The title compound could serve as a starting point for the synthesis of a library of derivatives to be screened for these activities.

Conclusion

Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is a readily accessible and synthetically versatile molecule. While direct biological data for this specific compound is scarce, the extensive and diverse pharmacological activities of the broader pyrazole class of compounds highlight its potential as a valuable scaffold in drug discovery and development. Further investigation into the biological properties of this compound and its derivatives is warranted and could lead to the identification of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. globalresearchonline.net [globalresearchonline.net]
- 2. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- To cite this document: BenchChem. [Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315111#dimethyl-1-methyl-1h-pyrazole-3-5-dicarboxylate-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com